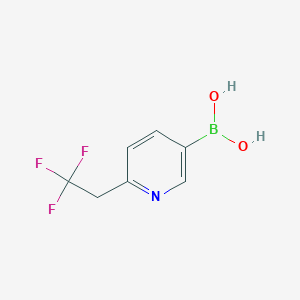

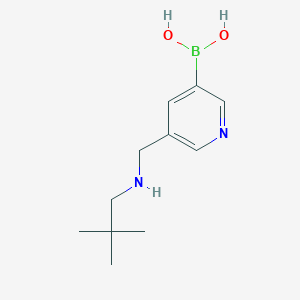

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature . The compound was characterized by FTIR, 1H NMR, and 13C NMR .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” is monoclinic having a space group P2 1/c and the corresponding lattice parameters, a = 9.7366 (8) Å, b = 17.9148 (13) Å, c = 7.5270 (6) Å and β = 102.397 (8)° .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” is a solid . It was characterized by FTIR, 1H NMR, and 13C NMR .

Scientific Research Applications

Antiviral Research

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine: has been studied for its potential antiviral properties. Compounds containing the piperazine ring have shown effectiveness in inhibiting viruses such as HIV-1 and human rhinovirus (HRV-3) . This suggests that derivatives of this compound could be explored for developing new antiviral drugs.

Antiplatelet Aggregation

The compound has exhibited in vitro inhibitory activity on human platelet aggregation . This application is crucial in the development of treatments for cardiovascular diseases where platelet aggregation can lead to thrombosis.

Antifilarial Activity

Piperazine derivatives are known for their antifilarial effects, including macrofilaricidal, microfilaricidal, female-sterilizing, and larvicidal efficacy . This makes them valuable in the research for curing filarial infections.

Serotonergic and Melatonergic Agents

Research has identified the compound as a potential serotonergic agent , which could affect serotonin receptors in the brain . Additionally, it has been recognized as a melatonergic MT2 selective agent , which could be relevant in sleep disorders and circadian rhythm regulation .

Analgesic and Anti-inflammatory

The compound’s derivatives have been reported to possess analgesic and anti-inflammatory properties . This application is significant for the development of new pain relief medications.

Antibacterial Agent

Fluoroquinolones: , a class of antibacterial agents, contain piperazine at a critical position in their structure . The study of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine could lead to the synthesis of new antibacterial compounds with improved efficacy.

Antipsychotic and Antidepressant

Piperazine derivatives have been used as antipsychotic and antidepressant agents . This suggests that the compound could be valuable in psychiatric medication research.

Antihypertensive and Hypnotic Effects

Lastly, the compound has been associated with antihypertensive and hypnotic effects . This indicates its potential use in managing blood pressure and sleep disorders.

Mechanism of Action

Target of Action

Piperazine derivatives, like “1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine”, are known to interact with a variety of targets. They have been reported as antivirals, antifilarial agents, serotonergic agents, and more . .

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Safety and Hazards

properties

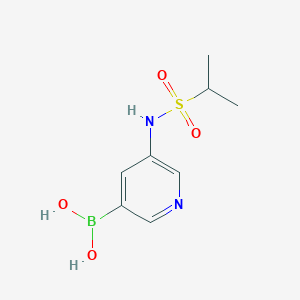

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUSBZZLFHMSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)

![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)